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3-chloro-N-(2,4-difluorophenyl)benzamide

Cat. No.: B3424001
CAS No.: 331435-75-7
M. Wt: 267.66 g/mol
InChI Key: MTINCTZJZIORPE-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzamide (B126) Derivatives in Academic Chemical Research

The N-arylbenzamide scaffold is a cornerstone in contemporary chemical research, recognized for its prevalence in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen substituents to this framework gives rise to halogenated benzamide derivatives, a class of molecules that has garnered immense interest for its diverse and tunable properties. Fluorine, in particular, is widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Academic research has extensively focused on how halogenation impacts molecular conformation, crystal packing, and intermolecular interactions. These interactions, which include robust N-H···O hydrogen bonds characteristic of the amide group, as well as weaker C-H···F/O contacts and halogen bonds, are crucial in dictating the supramolecular assembly of these compounds. chemsrc.commdpi.com The study of halogen bonding, where a halogen atom acts as an electrophilic center, has emerged as a significant tool in crystal engineering, allowing for the rational design of materials with specific structural organizations and properties. nih.gov The systematic investigation of halogenated benzamides, by varying the type and position of halogen atoms on the aromatic rings, provides fundamental insights into structure-property relationships that guide the development of new functional molecules.

Theoretical Significance of 3-chloro-N-(2,4-difluorophenyl)benzamide as a Model Compound

While this compound has not been the subject of extensive individual study, its structure is of considerable theoretical interest as a model compound. Its significance lies in its potential to illuminate the subtle interplay of various non-covalent interactions within a single molecular system. The molecule uniquely combines a chlorine atom on the benzoyl ring with two fluorine atoms on the N-phenyl ring, providing a platform to study competitive and cooperative intermolecular forces.

Research on closely related tri-halogenated isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, highlights the value of synthesizing and analyzing complete isomer grids to understand how minor positional changes of substituents dramatically alter crystal packing and molecular conformation. mdpi.com Studies on dichlorinated benzamides have shown that the position of chlorine atoms (ortho, meta, or para) directly influences the dihedral angle between the two aromatic rings and the syn/anti-orientation of the N-H and C=O bonds.

Therefore, this compound serves as an ideal candidate for:

Conformational Analysis: Investigating how the combination of a meta-chloro group and ortho/para-difluoro groups dictates the rotational barriers and preferred orientation of the aromatic rings.

Supramolecular Chemistry: Probing the hierarchy of intermolecular interactions. Researchers can determine whether the dominant crystal-packing motif is driven by traditional N-H···O hydrogen bonding, weaker C-H···F interactions, or potential C-Cl···π or C-F···π halogen bonds.

Computational Modeling: Acting as a benchmark for theoretical calculations (e.g., Density Functional Theory) to predict molecular geometry, electrostatic potential, and the energetics of different non-covalent interactions, which can then be correlated with experimental data.

The analysis of this specific isomer would fill a critical gap in the systematic structural knowledge of halogenated benzamides, contributing to a more predictive model of their solid-state behavior.

Research Trajectory and Unexplored Avenues for the Compound's Investigation

The research trajectory for this compound is currently nascent, with a notable absence of dedicated studies in published literature. This scarcity of data presents numerous unexplored avenues for future investigation, making it a fertile ground for new research initiatives.

Key unexplored areas include:

Synthesis and Physicochemical Characterization: Although the synthesis can be achieved through standard amide coupling reactions (e.g., reacting 3-chlorobenzoyl chloride with 2,4-difluoroaniline), a detailed report on an optimized synthetic protocol and full experimental characterization is lacking. Fundamental physicochemical properties, such as melting point, solubility in various solvents, and lipophilicity (LogP), have yet to be experimentally determined.

Single-Crystal X-ray Diffraction Analysis: The most significant unexplored avenue is the determination of its crystal structure. Such an analysis would provide definitive experimental data on its molecular conformation, including the critical dihedral angle between the phenyl rings and the precise bond lengths and angles of the amide linkage. It would also reveal the exact nature of the supramolecular assembly in the solid state.

Biological Screening: The broader class of N-arylbenzamides exhibits a wide range of biological activities. The title compound has not been screened for potential pharmacological applications. A comprehensive screening program could investigate its potential as an anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting agent.

Polymorphism and Isomer Studies: A thorough investigation into potential polymorphism (the ability to exist in multiple crystal forms) could be undertaken. Furthermore, a comparative study of this compound against its other isomers (e.g., moving the chlorine to the ortho or para position) would provide a complete picture of how substituent placement governs its chemical and physical properties.

Data Tables

Physicochemical Properties of a Closely Related Isomer: 3-chloro-N-(2-fluorophenyl)benzamide

As experimental data for the title compound is not available, the following table presents computed physicochemical properties for the closely related isomer, 3-chloro-N-(2-fluorophenyl)benzamide (PubChem CID: 295104) , to provide an approximate profile.

PropertyValueSource
Molecular Formula C₁₃H₉ClFNOComputed by PubChem
Molecular Weight 249.67 g/mol Computed by PubChem
XLogP3 3.2Computed by XLogP3
Hydrogen Bond Donor Count 1Computed by Cactvs
Hydrogen Bond Acceptor Count 2Computed by Cactvs
Rotatable Bond Count 2Computed by Cactvs
Exact Mass 249.0356698 DaComputed by PubChem
Topological Polar Surface Area 29.1 ŲComputed by Cactvs
Heavy Atom Count 17Computed by PubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClF2NO B3424001 3-chloro-N-(2,4-difluorophenyl)benzamide CAS No. 331435-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTINCTZJZIORPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275533
Record name 3-Chloro-N-(2,4-difluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331435-75-7
Record name 3-Chloro-N-(2,4-difluorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331435-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2,4-difluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Chloro N 2,4 Difluorophenyl Benzamide

Established Synthetic Routes and Precursor Utilization

The primary and most direct methods for synthesizing 3-chloro-N-(2,4-difluorophenyl)benzamide rely on the coupling of specific precursor molecules that contain the desired substituted phenyl rings.

The most conventional and widely utilized method for synthesizing N-aryl benzamides is the condensation reaction between a substituted benzoyl chloride and an appropriately substituted aniline. For the target compound, this involves the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline. This reaction, a variant of the Schotten-Baumann reaction, is a nucleophilic acyl substitution where the amino group of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

The synthesis typically proceeds in two main steps:

Formation of the Benzoyl Chloride : The process begins with the conversion of 3-chlorobenzoic acid into its more reactive acid chloride derivative, 3-chlorobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com

Amidation : The resulting 3-chlorobenzoyl chloride is then reacted with 2,4-difluoroaniline. mdpi.comdcu.ie The reaction is typically conducted in an inert organic solvent, such as dichloromethane or chloroform, in the presence of a base. evitachem.com The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. evitachem.commdpi.comnih.gov

This standard condensation procedure is known to produce high yields, often exceeding 80-85%, making it a reliable and established route for this class of compounds. evitachem.commdpi.comdcu.ie

While the acid chloride route is robust, research into alternative amidation strategies aims to avoid the use of harsh chlorinating agents and expand the versatility of the synthesis. One such methodology involves the in situ activation of carboxylic acids.

A notable strategy is the use of triphenylphosphine (PPh₃) in combination with an N-halogenated reagent like N-chlorophthalimide. acs.org In this method, 3-chlorobenzoic acid is mixed with triphenylphosphine and N-chlorophthalimide, which react in situ to form reactive phosphonium salt intermediates, such as chloro- and imido-phosphonium salts. acs.org These species activate the carboxylic acid to form an acyloxy-phosphonium intermediate, which is highly susceptible to nucleophilic attack by the amine (2,4-difluoroaniline). This approach allows for the direct amidation of the carboxylic acid under mild, room-temperature conditions, providing good to excellent yields without first converting the acid to an acid chloride. acs.org

Mechanistic Investigations of Compound Formation

The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. This class of reactions is fundamental in organic chemistry for the synthesis of carboxylic acid derivatives, including amides. The most common approach for synthesizing this compound involves the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline.

The predominant postulated mechanism for the reaction between 3-chlorobenzoyl chloride and 2,4-difluoroaniline is a nucleophilic acyl substitution, often following the general principles of the Schotten-Baumann reaction. This mechanism can be described in a stepwise manner:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The presence of two electron-withdrawing fluorine atoms on the aniline ring decreases the nucleophilicity of the nitrogen atom to some extent, but it is still sufficiently nucleophilic to attack the highly reactive acyl chloride.

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³ hybridized, and the oxygen atom bears a negative charge.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond.

Expulsion of the Leaving Group: Simultaneously with the reformation of the carbonyl group, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: The resulting product is a protonated amide. A weak base, such as another molecule of 2,4-difluoroaniline or a deliberately added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral this compound and a salt of the base.

Reaction Scheme

Table 1: Key Steps in the Nucleophilic Acyl Substitution Mechanism

StepDescription
1Nucleophilic attack of 2,4-difluoroaniline on the carbonyl carbon of 3-chlorobenzoyl chloride.
2Formation of a tetrahedral intermediate with a negatively charged oxygen.
3Reformation of the carbonyl double bond.
4Expulsion of the chloride leaving group.
5Deprotonation of the amide nitrogen to form the final product.

Direct experimental characterization of the key intermediates and transition states in the synthesis of this compound is challenging due to their transient nature. However, their existence and structure are inferred from extensive studies of analogous nucleophilic acyl substitution reactions and supported by computational chemistry.

Key Intermediates:

The primary intermediate in this reaction is the tetrahedral intermediate . While its direct observation for this specific reaction is not documented in the available literature, its structure can be confidently postulated.

Structure: The central carbon atom is bonded to the chlorine atom from the acyl chloride, the nitrogen atom from the aniline, the oxygen atom of the original carbonyl group (which is now an oxyanion), and the 3-chlorophenyl group.

Characterization: The presence of such intermediates in similar reactions has been inferred through kinetic studies and, in some cases, by using low-temperature spectroscopic techniques (e.g., NMR) to trap and observe them. For the synthesis of this compound, its existence is a cornerstone of the accepted mechanistic pathway.

Transition States:

The reaction proceeds through at least two major transition states:

Transition State for the Formation of the Tetrahedral Intermediate (TS1): This transition state occurs as the N-C bond is being formed and the C=O pi bond is breaking. It is characterized by a partial bond between the nitrogen of the aniline and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. This is typically the rate-determining step of the reaction.

Transition State for the Collapse of the Tetrahedral Intermediate (TS2): This transition state occurs as the C-Cl bond is breaking and the C=O pi bond is reforming. It involves the elongation of the C-Cl bond and the shortening of the C-O bond.

Table 2: Postulated Intermediates and Transition States in the Synthesis of this compound

SpeciesDescriptionKey Features
Tetrahedral Intermediate A short-lived, high-energy species formed after the nucleophilic attack.sp³ hybridized carbonyl carbon, negatively charged oxygen.
Transition State 1 (TS1) The energy maximum on the reaction coordinate leading to the tetrahedral intermediate.Partial N-C bond formation, partial C=O bond breaking.
Transition State 2 (TS2) The energy maximum on the reaction coordinate leading from the tetrahedral intermediate to the product.Partial C-Cl bond breaking, partial C=O bond reformation.

Molecular Structure and Conformational Analysis of 3 Chloro N 2,4 Difluorophenyl Benzamide

Solid-State Structural Elucidation

The determination of the precise three-dimensional arrangement of atoms in the solid state is fundamental to understanding a molecule's properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.

Crystallographic Parameters: Unit Cell Dimensions, Space Group, Asymmetric Unit

The crystal structure of a compound is defined by its crystallographic parameters. These include the unit cell dimensions (the lengths of the sides a, b, and c, and the angles α, β, and γ between them), the space group (which describes the symmetry of the crystal), and the contents of the asymmetric unit (the smallest part of the unit cell from which the entire crystal can be generated by symmetry operations).

For illustrative purposes, the crystallographic data for a related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, are presented in the table below. mdpi.com It is anticipated that 3-chloro-N-(2,4-difluorophenyl)benzamide would crystallize in a common space group for organic molecules, such as one from the monoclinic or orthorhombic systems.

Interactive Table 1: Illustrative Crystallographic Parameters for a Related Benzanilide

ParameterValue (for N-(2,4-Difluorophenyl)-2-fluorobenzamide)
Crystal SystemMonoclinic
Space GroupPn (No. 7)
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
β (°)91.197(5)
Volume (ų)545.88(5)

Conformational Preferences and Dynamics

Amide Group Conformation (e.g., Trans/Syn Arrangements of N–H and C=O Bonds)

The amide group itself has a strong preference for a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. A key conformational feature is the relative orientation of the N-H and C=O bonds. In the vast majority of secondary amides, including benzanilides, these bonds are found in a trans arrangement, where they are on opposite sides of the C-N bond. This conformation is generally more stable than the cis (or syn) arrangement due to reduced steric hindrance. In related structures, such as 3-Chloro-N-(2-chlorophenyl)benzamide, the N-H and C=O bonds are observed to be in an anti-parallel (trans) conformation. nih.gov

Dihedral Angles Between Aromatic Rings and Amide Plane

In the case of this compound, the 3-chloro substituent on the benzoyl ring is not expected to cause significant steric clash, allowing this ring to be relatively coplanar with the amide group. However, the 2,4-difluoro substitution on the N-phenyl ring, particularly the fluorine at the 2-position, will likely lead to a significant twist of this ring relative to the amide plane to alleviate steric strain. Studies of similar compounds, such as 3-chloro-N-(2-nitro-phenyl)benzamide, show dihedral angles of 15.2(2)° and 8.2(2)° between the amide plane and the chloro- and nitro-substituted rings, respectively. nih.gov

Interactive Table 2: Expected Dihedral Angles in this compound

Dihedral AngleExpected ValueRationale
Benzoyl Ring vs. Amide PlaneSmall (near planar)The 3-chloro substituent does not impose significant steric hindrance.
N-phenyl Ring vs. Amide PlaneSignificantly twistedThe 2-fluoro substituent creates steric repulsion with the amide group.

Influence of Halogen Substituent Positions on Molecular Conformation

In contrast, the fluorine atoms on the N-phenyl ring have a more pronounced influence. The fluorine at the 4-position has a primarily electronic effect. The fluorine at the 2-position, however, has a significant steric impact. It is likely to engage in repulsive interactions with the N-H group of the amide linkage, forcing the N-phenyl ring to rotate out of the amide plane. This twisting is a common feature in 2-substituted N-phenylbenzamides. Furthermore, there is the possibility of an intramolecular hydrogen bond between the amide N-H and the ortho-fluorine atom (N-H···F), which can influence the conformational preference. mdpi.com

Intermolecular and Intramolecular Interactions

The stability and three-dimensional arrangement of this compound in a crystal lattice are dictated by a variety of non-covalent interactions. These include robust hydrogen bonds and weaker, yet cumulatively significant, van der Waals forces.

Analysis of Hydrogen Bonding Networks (N–H···O, C–H···F/O)

The primary intermolecular interaction expected in the crystal structure of this compound is the classical N–H···O hydrogen bond. This interaction would link adjacent molecules, with the amide hydrogen atom of one molecule donating to the carbonyl oxygen atom of a neighboring molecule. In many related benzamide (B126) structures, these N–H···O bonds lead to the formation of one-dimensional chains or dimeric motifs. researchgate.netcrystallography.netsigmaaldrich.com

A hypothetical data table for these interactions, based on typical values from related structures, is presented below.

DonorAcceptorInteraction TypeTypical Distance (Å)Typical Angle (°)
N-HO=CIntermolecular2.8 - 3.1150 - 180
C-H (aromatic)O=CIntermolecular3.0 - 3.5120 - 160
C-H (aromatic)F-CIntermolecular3.0 - 3.6110 - 150

Aromatic Stacking Interactions (π-π interactions) in Crystal Lattices

A hypothetical data table for these interactions is as follows:

Interacting RingsType of StackingCentroid-to-Centroid Distance (Å)
Chlorophenyl - DifluorophenylOffset Face-to-Face3.5 - 4.0
Chlorophenyl - ChlorophenylParallel Displaced3.6 - 4.2
Difluorophenyl - DifluorophenylParallel Displaced3.4 - 3.9

Halogen-Based Interactions (e.g., Cl···Cl, Cl···F, C–X···π)

The presence of chlorine and fluorine atoms in the molecule introduces the possibility of halogen bonding and other halogen-based contacts. Halogen bonds (C–X···O/N/π, where X is a halogen) are directional interactions where the halogen atom acts as an electrophilic species. While fluorine is generally a poor halogen bond donor, chlorine can participate in such interactions. Therefore, C–Cl···O or C–Cl···π interactions could be present.

More commonly observed are type I and type II halogen···halogen contacts. For instance, Cl···Cl interactions have been noted in the crystal structures of other chloro-substituted benzanilides, contributing to the stability of the packing. researchgate.net Interactions involving fluorine, such as Cl···F or F···F contacts, are also possible, though they are generally weaker. The C–Cl and C–F bonds can also interact with the π-systems of adjacent aromatic rings (C–X···π).

A hypothetical data table for these interactions is provided below:

Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen···HalogenC-ClCl-C3.3 - 3.7
Halogen···HalogenC-ClF-C3.1 - 3.5
Halogen···πC-Clπ-system (Difluorophenyl)3.4 - 3.8

Intramolecular Contacts and Their Role in Molecular Stability

A hypothetical data table for these intramolecular contacts is as follows:

DonorAcceptorInteraction TypeTypical Distance (Å)
N-HF (ortho)Intramolecular H-bond2.1 - 2.5
C-HO=CIntramolecular H-bond2.3 - 2.7

Spectroscopic Data for this compound Remains Elusive in Publicly Available Literature

Scientific research on specific chemical compounds often involves synthesis followed by structural elucidation using a variety of spectroscopic techniques. This data is typically published in peer-reviewed journals. However, for this compound, no single source or combination of sources appears to provide the comprehensive experimental data required for a thorough analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.

While data exists for structurally similar compounds, such as other halogenated benzamides, this information cannot be accurately extrapolated to this compound. Spectroscopic data is highly specific to the unique electronic and structural environment of a molecule. Even minor changes in substituent type or position on the aromatic rings can lead to significant shifts in spectral patterns. Using data from analogues would lead to an inaccurate and misleading representation of the target compound.

Similarly, a correlation of experimental spectroscopic data with theoretical predictions, as requested, is contingent upon the availability of the primary experimental data for comparison. Without the actual measured spectra, any theoretical calculations would exist in a vacuum, lacking the necessary validation.

For future research, the typical process to acquire such data would involve:

Synthesis: The compound would be synthesized in a laboratory, likely through the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline.

Purification: The synthesized compound would be purified to a high degree to ensure that spectroscopic analysis is not compromised by impurities.

Spectroscopic Analysis: The pure compound would then be subjected to a battery of spectroscopic tests:

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to determine the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively. This would help in assigning the structure and confirming the connectivity of the atoms.

IR Spectroscopy: An infrared spectrum would be obtained to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretches of the amide group.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further confirmation of its structure.

Computational Modeling: Theoretical calculations, often using Density Functional Theory (DFT), could be performed to predict the spectroscopic properties. These theoretical results would then be compared with the experimental data to provide a deeper understanding of the molecule's structure and properties.

Until such a study is performed and the results are made publicly available, a detailed and accurate spectroscopic characterization of this compound cannot be compiled.

Computational Chemistry and Theoretical Investigations of 3 Chloro N 2,4 Difluorophenyl Benzamide

Quantum Mechanical Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are foundational to modern computational chemistry, offering a route to approximate solutions of the Schrödinger equation for molecular systems. These methods are employed to determine the electronic structure and to predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The investigation of molecular properties often begins with selecting an appropriate theoretical method. Two of the most common approaches are the Hartree-Fock (HF) method and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron motions. While foundational, the HF method's neglect of electron correlation can limit its accuracy for certain properties.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Unlike HF, which focuses on the complex wavefunction, DFT is based on the principle that the ground-state energy and other properties of a molecule are a functional of its electron density. DFT methods, such as the widely used B3LYP functional, incorporate a degree of electron correlation, generally leading to more accurate predictions of molecular geometries and energies compared to the HF method. researchgate.netresearchgate.net For complex molecules like substituted benzamides, DFT is often the preferred method for achieving reliable results. niscpr.res.in

The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used in conjunction with these methods to provide a flexible description of the electron distribution.

A crucial step in computational analysis is geometry optimization . This process systematically alters the coordinates of the atoms in a molecule to find the arrangement that corresponds to the minimum energy on the potential energy surface. The result is the molecule's most stable, or equilibrium, geometry. This provides theoretical predictions for bond lengths, bond angles, and dihedral (torsional) angles.

The table below presents typical structural parameters that would be determined for 3-chloro-N-(2,4-difluorophenyl)benzamide through geometry optimization, illustrated with example data from related compounds.

ParameterDescriptionIllustrative Value (from related compounds)
C=O Bond LengthLength of the carbonyl double bond in the amide group.~1.23 Å
C-N Bond LengthLength of the amide C-N bond.~1.37 Å niscpr.res.in
C-Cl Bond LengthLength of the bond between the chlorophenyl ring and the chlorine atom.~1.76 Å niscpr.res.in
Ring Dihedral AngleThe angle between the planes of the two aromatic rings.4.73° - 88.5° nih.govnih.gov

Note: The values in this table are illustrative and based on computational studies of similar substituted benzamide (B126) molecules. Specific optimized geometry data for this compound would require a dedicated computational study.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and chemical reactivity can be calculated. Descriptors derived from this information help predict how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs) play a critical role in chemical reactivity. These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) , calculated as the difference between ELUMO and EHOMO, is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov

The following table illustrates the kind of data obtained from an FMO analysis.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.29 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.81 eV
ΔE (Energy Gap)ELUMO - EHOMO4.48 eV irjweb.com

Note: The values presented are for illustrative purposes, based on a DFT study of a triazine derivative, to show typical energy levels. irjweb.com The specific FMO energies for this compound would need to be calculated directly.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In benzamides, this region is typically localized around the electronegative carbonyl oxygen atom. niscpr.res.in

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms, particularly the amide N-H proton. researchgate.net

Green : Regions of neutral or near-zero potential.

The MEP map provides a clear, three-dimensional picture of where a molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. Common interactions analyzed in molecules like this compound include:

π → π *: Delocalization between pi-bonding orbitals of the aromatic rings.

n → π *: Delocalization of lone pair electrons (e.g., from the oxygen or nitrogen atoms) into antibonding pi-orbitals.

n → σ *: Delocalization of lone pairs into antibonding sigma-orbitals.

For example, in a study of 4-chloro-N,N-diphenylbenzamide, NBO analysis revealed significant charge transfer from the π orbitals of one phenyl ring to the π* orbitals of another, as well as n → π* delocalization from the nitrogen lone pair to the carbonyl group, with stabilization energies ranging from 38 to over 200 kcal/mol. niscpr.res.in This analysis confirms the delocalization of electrons across the amide linkage and phenyl rings, which is crucial for understanding the molecule's electronic properties and stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C19-C20)π(C16-C21)201.04Intra-ring π-delocalization
π(C19-C20)π(C17-C18)143.14Intra-ring π-delocalization
LP(1) N1π*(C2-O15)38.52Lone pair delocalization to carbonyl

Note: This table contains illustrative data from a computational study on 4-chloro-N,N-diphenylbenzamide to exemplify the results of an NBO analysis. niscpr.res.in The specific interactions and stabilization energies for this compound would differ.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a flexible molecule due to the presence of rotatable single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. This flexibility allows the molecule to adopt multiple conformations, and understanding this conformational landscape is crucial as it can influence the molecule's properties and biological activity. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of such flexible molecules. tandfonline.commdpi.com

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.govtandfonline.com This provides a dynamic picture of the molecule, revealing how it folds, flexes, and transitions between different conformational states. To perform a conformational search using MD, the molecule is typically simulated in an environment that mimics experimental conditions, such as in a box of explicit water molecules, over a timescale of nanoseconds to microseconds. nih.gov

Throughout the simulation, the trajectory (a history of atomic positions and velocities) is saved. This trajectory can then be analyzed to identify the most populated (i.e., most stable) conformational states. rsc.org Techniques like cluster analysis are applied to group similar structures from the trajectory, and the free energy landscape can be mapped to determine the relative energies and interconversion barriers between different conformers. mdpi.com For benzamide derivatives, MD simulations have been successfully used to assess the stability of specific conformations and to understand their interactions within a biological environment, such as the binding pocket of a protein. tandfonline.commun.ca

Crystal Structure Prediction Methodologies

While single-crystal X-ray diffraction provides definitive proof of a molecule's solid-state structure, obtaining suitable crystals can be a significant challenge. Crystal Structure Prediction (CSP) comprises a set of computational methodologies aimed at predicting the most likely crystal packing arrangements of a molecule from its chemical diagram alone. CSP is particularly valuable for classes of molecules like halogenated benzamides, where a comprehensive understanding of their solid-state structures is sought.

The process of CSP typically involves several stages:

Conformational Analysis: A thorough search for the low-energy gas-phase conformations of the molecule is performed.

Packing Generation: A large number of plausible crystal packing arrangements (typically thousands to millions) are generated for the low-energy conformers within various common space groups.

Lattice Energy Minimization: The lattice energy of each generated crystal structure is calculated and minimized using force fields or more accurate quantum mechanical methods. This step ranks the predicted structures based on their thermodynamic stability.

The final output is a set of predicted crystal structures ranked by their lattice energies. The structures at the top of this list represent the most probable polymorphs. For halogenated benzamides, CSP can help rationalize why certain packing motifs are preferred and how intermolecular interactions, such as N-H···O hydrogen bonds and halogen-related contacts, direct the crystal packing. nih.gov The growing database of known benzamide crystal structures provides crucial data for validating and refining the accuracy of these prediction methodologies.

Mechanistic Insights into Molecular Interactions and Structure Activity Relationships Sar at a Molecular Level

Molecular Recognition and Binding Mechanisms with Generic Biological Macromolecules

The process by which 3-chloro-N-(2,4-difluorophenyl)benzamide is recognized by and binds to biological macromolecules such as enzymes and receptors is a fundamental aspect of its chemical biology.

The interaction between a ligand like this compound and an enzyme is a highly specific event, primarily driven by the complementarity of their shapes and chemical properties at the enzyme's active site. frontiersin.org This binding is stabilized by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org

The benzamide (B126) scaffold is a well-established pharmacophore. For instance, the amide group in benzamide derivatives can form crucial hydrogen bonds with amino acid residues within an enzyme's active site. nih.gov The carbonyl oxygen of the amide can function as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The specific interactions of this compound would be further defined by its halogen substituents.

The inhibition of enzymatic activity by a ligand can occur through various mechanisms. In competitive inhibition, the ligand vies with the natural substrate for the active site. In non-competitive inhibition, the ligand binds to an allosteric site, inducing a conformational change that inactivates the enzyme. In uncompetitive inhibition, the ligand binds exclusively to the enzyme-substrate complex. The precise mechanism for this compound would be target-dependent and can be elucidated through enzyme kinetic studies and computational modeling. nih.govfrontiersin.org

Table 1: Potential Interactions of this compound with an Enzyme Active Site

Functional Group of LigandPotential Interaction TypePotential Interacting Enzyme Residue
Amide N-HHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine
Amide C=OHydrogen Bond AcceptorAsparagine, Glutamine, Serine, Threonine, Histidine
3-chlorophenyl ringHydrophobic Interaction, Halogen BondLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
2,4-difluorophenyl ringHydrophobic Interaction, Halogen BondLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Chlorine AtomHalogen BondElectron-rich atoms (e.g., backbone carbonyl oxygen)
Fluorine AtomsHalogen Bond, Dipole-DipoleElectron-rich atoms, polar residues

The binding of this compound to receptors is governed by principles analogous to those of enzyme-ligand interactions. The "lock-and-key" model posits a static interaction between a rigid ligand and receptor. However, the more contemporary "induced-fit" model suggests that the binding process can trigger conformational changes in the receptor, leading to a more stable and higher-affinity complex. frontiersin.org

Benzamide derivatives are known to interact with a range of receptors, including dopamine (B1211576) and sigma receptors. nih.govnih.gov The affinity of this compound for a particular receptor would be determined by the cumulative effect of all intermolecular forces, with the aromatic rings and halogen substituents playing a pivotal role.

Structure-Activity Relationship (SAR) Studies on the Influence of Benzamide Substituents

Structure-activity relationship (SAR) studies are instrumental in deciphering how the specific chemical features of this compound influence its biological activity.

The halogen atoms on the aromatic rings of this compound significantly modulate its physicochemical properties and binding interactions. Halogens can alter lipophilicity, the electronic landscape of the molecule, and its capacity to form halogen bonds.

The introduction of fluorine atoms has been shown to enhance the binding affinity of some benzamide derivatives. acs.org The high electronegativity of fluorine can also influence the acidity of the amide proton, thereby affecting its hydrogen bonding potential. acs.org The chlorine and fluorine atoms in this compound can participate in halogen bonds, where the halogen atom acts as an electrophilic center interacting with a nucleophilic partner. nih.govrsc.org The strength of these bonds is sensitive to the surrounding electronic environment.

The specific positioning of halogens is also critical. For example, studies of related halogenated benzamides have demonstrated that the substitution pattern dictates the molecule's preferred conformation. bgu.ac.ilnih.gov

Table 2: Influence of Halogen Substituents on Molecular Properties and Interactions

HalogenPositionPotential Effect on Interaction Profile
Chlorine3-position (benzoyl ring)Increases lipophilicity; potential for halogen bonding; influences aromatic ring electronics.
Fluorine2-position (N-phenyl ring)High electronegativity can influence N-H acidity; potential for halogen bonding; can affect ring conformation.
Fluorine4-position (N-phenyl ring)Influences electronic distribution of the ring; potential for specific interactions within the binding site.

The relative orientation of the two aromatic rings in this compound, defined by the dihedral angle, is a critical determinant of its three-dimensional shape and, consequently, its recognition by biological targets. This orientation is influenced by the steric and electronic effects of the substituents.

Aromatic rings are key players in molecular recognition, engaging in non-covalent interactions such as π-π stacking, CH-π, and cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govroyalsocietypublishing.orgacs.org The specific dihedral angle of this compound will govern its ability to participate effectively in these interactions. While some benzamides adopt a nearly planar conformation, others exhibit a significant twist between the rings, allowing for adaptation to diverse binding site geometries. nih.gov

The capacity of this compound to adopt various conformations is fundamental to its interaction with biological macromolecules. nih.gov While the amide bond itself is relatively rigid, rotation around the single bonds connecting the aromatic rings to the amide linker imparts significant conformational flexibility. This allows the molecule to adopt an optimal geometry for binding, a central tenet of the induced-fit theory. frontiersin.orgrsc.org

The biologically active conformation of a molecule is not always its lowest energy state in solution. The binding event involves the selection of a specific conformation that maximizes favorable interactions with the target protein. nih.gov In drug design, strategically restricting the conformational flexibility of benzamide derivatives has been employed to enhance their potency and selectivity for a given target. nih.govacs.org

Computational Approaches to Molecular Interactions

Computational methods are instrumental in elucidating the molecular interactions of "this compound" with its putative biological targets. These in silico techniques provide a theoretical framework to predict and analyze the binding behavior of the ligand, offering insights that are crucial for understanding its structure-activity relationships at a molecular level. By simulating the complex interplay between the ligand and a target protein, researchers can identify key structural features and energetic contributions that govern molecular recognition.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method explores various possible conformations of "this compound" within the active site of a target protein, calculating the most favorable binding geometry. The process involves placing the ligand into a predictable binding site on the protein's surface and evaluating the resulting poses. mdpi.com

Docking simulations for benzamide derivatives often reveal critical interactions that stabilize the ligand-protein complex. For instance, studies on related N-phenylbenzamide compounds show that hydrogen bonds are frequently formed between the amide group of the ligand and amino acid residues in the receptor's active site. mdpi.comresearchgate.net The aromatic rings of the benzamide scaffold are also key to binding, often participating in π-π stacking interactions with aromatic amino acid residues such as tryptophan. mdpi.com

In the case of "this compound," molecular docking would likely predict specific interactions involving its distinct chemical features. The chlorine atom on the benzamide ring and the two fluorine atoms on the phenyl ring could engage in halogen bonding or other polar interactions, potentially enhancing binding affinity. drugdesign.org The simulation would identify the specific amino acid residues that form these bonds and describe the precise geometry of the interaction. The outcomes of such simulations are typically quantified by a docking score, which estimates the binding affinity and helps in ranking different binding poses. mdpi.com

Table 1: Predicted Interactions for this compound from Molecular Docking
Interaction TypeLigand MoietyPotential Interacting ResiduesSignificance
Hydrogen BondAmide N-H and C=OSerine, Aspartic Acid, GlutamineKey for anchoring the ligand in the binding pocket. mdpi.comresearchgate.net
π-π StackingBenzamide Ring, Difluorophenyl RingTryptophan, Tyrosine, PhenylalanineStabilizes the complex through aromatic interactions. mdpi.com
Hydrophobic InteractionsAromatic RingsIsoleucine, Leucine, ValineContributes to overall binding affinity by interacting with nonpolar pockets. nih.gov
Halogen BondingChlorine, Fluorine atomsElectron-rich atoms (e.g., in backbone carbonyls)Provides additional directional interactions that can enhance selectivity and affinity. drugdesign.org

Analysis of Interaction Energies and Ligand-Target Complex Stability

The analysis of interaction energies involves calculating the contribution of different forces—such as electrostatic interactions, van der Waals forces, and solvation effects—to the total binding free energy. This provides a quantitative measure of how strongly the ligand binds to its target. For benzamidine (B55565) derivatives, a related class of compounds, binding free energy calculations have been successfully used to correlate computational results with experimental data. researchgate.net For "this compound," such analyses would quantify the energetic contributions of its chloro and difluoro substituents, offering a rationale for their role in modulating biological activity. drugdesign.orgyoutube.com

The stability of the ligand-target complex is assessed by monitoring key metrics during the MD simulation, such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. researchgate.net A stable binding mode is indicated by a low and fluctuating RMSD value over the course of the simulation. These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds and π-π stacking, are maintained over time. mdpi.com

Table 2: Components of Interaction Energy Analysis for Ligand-Target Complexes
Energy ComponentDescriptionRelevance to this compound
Binding Free Energy (ΔGbind)The overall energy change when a ligand binds to a target. A more negative value indicates stronger binding. researchgate.netnih.govPredicts the binding affinity of the compound.
Electrostatic EnergyEnergy from the attraction and repulsion of charged atoms.Quantifies interactions of the polar amide group and halogen atoms.
Van der Waals EnergyEnergy from non-bonded atomic interactions.Accounts for hydrophobic and stacking interactions of the aromatic rings. drugdesign.org
Solvation EnergyThe energy cost of desolvating the ligand and the binding site.Assesses the role of water molecules in the binding process.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures. researchgate.netEvaluates the stability of the predicted binding pose over time.

Derivatives and Analogues of 3 Chloro N 2,4 Difluorophenyl Benzamide: Synthetic Exploration and Comparative Studies

Rational Design Principles for Novel Benzamide (B126) Scaffolds

The design of novel benzamide scaffolds, including derivatives of 3-chloro-N-(2,4-difluorophenyl)benzamide, is guided by established principles of medicinal chemistry and materials science. The primary objective is to modulate the biological activity, physicochemical properties, and target selectivity through systematic structural modifications. Key strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques can be employed to design ligands with high affinity and selectivity. Molecular docking studies can predict the binding mode of this compound and its analogues within the active site of a receptor or enzyme, guiding the design of new derivatives with improved interactions.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for biological activity. Novel benzamide derivatives can then be designed to fit this pharmacophore model.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

Synthesis and Characterization of Structurally Modified Analogues

The synthesis of this compound and its analogues is typically achieved through the condensation reaction between a substituted benzoic acid derivative and a substituted aniline. A common and efficient method involves the conversion of the benzoic acid to a more reactive acyl chloride, which then readily reacts with the aniline to form the amide bond.

A general synthetic route is as follows:

Activation of the Carboxylic Acid: 3-chlorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3-chlorobenzoyl chloride.

Amide Bond Formation: The resulting 3-chlorobenzoyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding this compound.

This modular synthetic approach allows for the facile generation of a library of analogues by varying the substituted benzoic acids and anilines. For example, by using different substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) or anilines (e.g., 2,3-difluoroaniline), a range of structurally diverse benzamides can be synthesized mdpi.commdpi.com.

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly useful for fluorinated analogues to confirm the position and environment of the fluorine atoms mdpi.com.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state mdpi.comnih.gov.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the proposed molecular formula mdpi.com.

Below is a table summarizing the characterization data for a representative analogue, N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com.

PropertyData
Molecular Formula C₁₃H₈F₃NO
Melting Point 110-112 °C
¹H NMR (CDCl₃, ppm) δ 6.85 (m, 2H), 7.14 (dd, 1H), 7.26 (td, 1H), 7.48 (m, 1H), 8.11 (td, 1H), 8.37 (td, 1H), 8.61 (d, 1H)
¹⁹F NMR (d⁶-DMSO, ppm) δ -114, -115, -118
IR (ATR, cm⁻¹) 3375 (N-H), 1656 (C=O)

Comparative Analysis of Structural and Electronic Properties Across Benzamide Series

The structural and electronic properties of benzamide derivatives are highly dependent on the nature and position of the substituents on the aromatic rings. Comparative analysis of a series of analogues provides valuable insights into these relationships.

Structural Properties:

X-ray crystallography studies of various halogenated benzamides reveal key structural features. The central amide group (C-CO-NH-C) is generally planar. However, the dihedral angle between the two aromatic rings can vary significantly depending on the substitution pattern. For instance, in 3-chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of 4.73(5)° nih.gov. In contrast, other substituted benzamides can exhibit much larger dihedral angles.

Intermolecular interactions, particularly N-H···O hydrogen bonds, are a common feature in the crystal packing of benzamides. These interactions often lead to the formation of one-dimensional chains or more complex supramolecular architectures nih.gov. The presence of other substituents, such as halogens, can introduce additional intermolecular interactions like halogen bonding, which can further influence the crystal packing.

The table below presents a comparison of key structural parameters for two related benzamide structures.

CompoundDihedral Angle Between RingsKey Intramolecular InteractionsKey Intermolecular Interactions
3-chloro-N-(2-chlorophenyl)benzamide nih.gov4.73(5)°-N-H···O hydrogen bonds
N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com0.7(2)°N-H···FN-H···O hydrogen bonds, C-H···F/O interactions

Electronic Properties:

The electronic properties of benzamides are significantly influenced by the substituents on the aromatic rings. Electron-withdrawing groups, such as chlorine and fluorine, can decrease the electron density on the aromatic rings and the amide bond. This can affect the molecule's reactivity, polarity, and ability to participate in non-covalent interactions.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate various electronic properties, including:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative potential is typically localized around the carbonyl oxygen, making it a hydrogen bond acceptor.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are important indicators of a molecule's chemical reactivity and kinetic stability. Substituents can modulate the HOMO-LUMO gap, thereby influencing the molecule's electronic transitions and potential for charge transfer.

Elucidation of General Structure-Property-Activity Relationships within Benzamide Chemical Space

By systematically synthesizing and evaluating a series of this compound analogues, it is possible to establish structure-property-activity relationships (SPAR) or, in a biological context, structure-activity relationships (SAR). These relationships are crucial for optimizing the desired properties of the benzamide scaffold.

General trends that can be elucidated include:

Effect of Halogen Substitution: The type, number, and position of halogen substituents can have a profound impact on activity. For example, in some series, increasing the number of fluorine atoms may enhance biological activity up to a certain point, after which it may decrease. The position of the halogen can also be critical, with ortho, meta, and para isomers often exhibiting significantly different activities.

Importance of Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often critical for binding to biological targets. Modifications that disrupt these hydrogen bonding capabilities can lead to a loss of activity.

Influence of Conformation: As discussed earlier, the relative orientation of the two aromatic rings and the planarity of the amide linker can be crucial for activity. Substituents that influence the preferred conformation of the molecule can therefore have a significant impact on its biological profile.

Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the benzamide analogues with their observed activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Future Directions and Emerging Research Avenues for 3 Chloro N 2,4 Difluorophenyl Benzamide

Development of Advanced Synthetic Methodologies

The synthesis of 3-chloro-N-(2,4-difluorophenyl)benzamide and its analogs has traditionally relied on the condensation of a substituted benzoyl chloride with a corresponding aniline. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods.

Emerging Synthetic Approaches:

Palladium-Catalyzed Cross-Coupling Reactions: Building on established methods for N-aryl bond formation, future work could explore the use of advanced palladium catalysts with tailored ligands to improve reaction yields, reduce catalyst loading, and expand the substrate scope under milder conditions. nih.gov This could enable the synthesis of a wider array of structurally diverse analogs.

Microwave-Assisted Synthesis: The application of microwave irradiation offers a pathway to significantly accelerate reaction times and improve yields for the synthesis of benzamides. nih.govyoutube.comyoutube.com Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially in greener solvents.

Flow Chemistry: Continuous flow synthesis presents a scalable and highly controlled method for producing active pharmaceutical ingredients and other fine chemicals. nih.govacs.org Developing a flow chemistry process for this benzamide (B126) could offer advantages in terms of safety, efficiency, and ease of scale-up.

Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional synthesis by using electrons as reagents, thereby minimizing waste. researchgate.netuniroma1.itrsc.org The electrochemical amidation of benzaldehydes or related precursors could be a promising future route to this compound. researchgate.netuniroma1.it

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. beilstein-journals.orgbeilstein-journals.orgnih.govacs.org This could enable the direct introduction of substituents onto the benzamide scaffold, bypassing the need for pre-functionalized starting materials.

A comparative look at potential synthetic strategies is presented below:

Synthetic MethodPotential AdvantagesKey Research Focus
Advanced Palladium Catalysis High efficiency, broad scopeLigand design, milder conditions
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsSolvent screening, optimization
Flow Chemistry Scalability, high control, safetyReactor design, process optimization
Electrochemical Synthesis Green, reduced wasteElectrolyte and electrode optimization
Photoredox Catalysis Direct C-H functionalizationCatalyst development, substrate scope

Application of Novel Computational Techniques for Molecular Prediction and Design

Computational chemistry is poised to play a pivotal role in predicting the properties and guiding the design of novel derivatives of this compound.

Computational Approaches to Explore:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of benzamide derivatives with their biological activities or physical properties. tandfonline.comnih.govunair.ac.id For instance, a QSAR study on fluorinated benzoxazinones successfully identified key structural features for inhibitory activity. nih.gov Similar models for this compound could accelerate the discovery of new compounds with desired characteristics.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net DFT studies on related benzamides have been used to analyze optimized geometries, vibrational frequencies, and electronic transitions. researchgate.net Applying DFT to this compound can provide insights into its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and bond dissociation energies, which are crucial for predicting its reactivity and stability. matilda.science

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in various environments. tandfonline.commatilda.sciencenih.govirb.hr This is particularly relevant for understanding its behavior in biological systems or its packing in the solid state. For example, MD simulations have been used to investigate the binding stability of benzamide analogues to protein targets. tandfonline.com

Exploration of New Chemical Reactivities and Transformations

The reactivity of the this compound scaffold is ripe for exploration, with the potential to unlock novel chemical transformations and access new classes of compounds.

Future Reactivity Studies:

C-H Functionalization: The direct functionalization of C-H bonds is a major frontier in organic synthesis. Research into the late-stage C-H functionalization of the aromatic rings of this compound, potentially guided by the amide group, could lead to the efficient synthesis of a diverse library of derivatives. nih.govresearchgate.netresearchgate.net Photoredox catalysis, in particular, has shown promise for the C-H functionalization of benzamides. beilstein-journals.orgbeilstein-journals.orgnih.govacs.orgresearchgate.net

Organometallic Catalysis: The use of transition metal catalysts, such as rhodium, can enable novel additions of the benzamide C-H bond to unsaturated systems like imines, providing access to complex branched amine structures. nih.gov

Derivatization of the Amide Bond: While the amide bond is generally stable, exploring its selective cleavage or transformation could open up new synthetic pathways.

Reactions of the Halogen Substituents: The chlorine and fluorine atoms on the aromatic rings can serve as handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity will be influenced by the electronic nature of the rings.

Contribution to Fundamental Chemical Principles and Methodological Advancement in Organic Chemistry and Chemical Biology

The study of this compound and its analogs can contribute significantly to our understanding of fundamental chemical principles and drive methodological advancements.

Potential Contributions:

Understanding Halogen Bonding and Non-covalent Interactions: The presence of multiple halogen atoms (chlorine and fluorine) provides a platform to study the interplay of halogen bonding, hydrogen bonding, and π-stacking interactions in the solid state. Detailed crystallographic analysis of a series of related compounds can provide valuable data for understanding and predicting crystal packing, which is crucial in materials science and pharmaceutical development. acs.orgacs.org

Probing the Role of Fluorine in Bioactivity: Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. beilstein-journals.org Systematic studies on a series of fluorinated benzamides, including this compound, can provide deeper insights into the specific effects of fluorine on parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Development of New Catalytic Systems: The unique electronic properties conferred by the halogen substituents may make this compound or its derivatives interesting ligands or substrates for the development of new catalytic reactions. For instance, its coordination to a metal center could influence the catalyst's reactivity and selectivity.

Advancing Chemical Biology Probes: If this compound or its derivatives show interesting biological activity, they could be developed into chemical probes to study biological pathways. The synthesis of labeled versions (e.g., with ¹⁸F) could enable in vivo imaging studies. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(2,4-difluorophenyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via amide coupling between 3-chlorobenzoyl chloride and 2,4-difluoroaniline. Key steps include controlling stoichiometry (1:1 molar ratio), using a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥75%) and purity (>95%). Optimizing reaction time (4–6 hours) and inert conditions (N₂ atmosphere) reduces hydrolysis by-products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms structural integrity, with diagnostic peaks for the amide proton (~10.2 ppm) and aromatic protons (6.8–8.2 ppm).
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELX software) resolves bond lengths (C-Cl: ~1.74 Å, C-F: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 45–55°), critical for understanding conformation .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1540 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical properties?

Polymorphs arise due to variations in weak intermolecular interactions (e.g., C-H···F, C-Cl···π). For example, Form IA (monoclinic, P2₁/c) may exhibit higher thermal stability (melting point ~180°C) than Form IB (orthorhombic) due to tighter packing. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs, while solubility studies (in DMSO/water mixtures) reveal bioavailability implications .

Q. What role do weak intermolecular interactions play in the crystal packing of this compound?

C-H···O/F interactions (2.5–3.0 Å) and halogen bonding (Cl···π, ~3.4 Å) stabilize the crystal lattice. For instance, in a related analogue (3-chloro-N-(2-fluorophenyl)benzamide), C-H···O interactions between the amide oxygen and adjacent aryl hydrogen direct a herringbone packing motif, impacting mechanical properties like compressibility .

Q. How can this compound form metal complexes, and what are their structural and functional implications?

The amide and halogen groups act as coordination sites. For example, nickel(II) complexes of similar benzamides adopt distorted square-planar geometries (bond angles: 85–95°), with sulfur and oxygen atoms from ligands. These complexes show enhanced thermal stability (decomposition >250°C) and potential catalytic activity in oxidation reactions, validated by cyclic voltammetry and elemental analysis .

Q. How can researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Discrepancies may arise from bioavailability or metabolic instability. For inhaled azole derivatives with 2,4-difluorophenyl groups, in vitro MIC values (e.g., 0.25 µg/mL against Aspergillus fumigatus) may not translate to in vivo efficacy due to rapid clearance. Solutions include:

  • Pharmacokinetic optimization : Lipid nanoparticle encapsulation to prolong half-life.
  • Metabolite profiling : LC-MS/MS to identify active metabolites and adjust dosing .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • DFT calculations : Assess electrophilic sites (e.g., chlorinated aryl ring with Fukui f⁻ >0.1) for nucleophilic substitution.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like fungal CYP51 (ΔG ~-8.5 kcal/mol) or cannabinoid receptors, guided by structural analogues .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Analogues

ParameterForm IA Nickel Complex
Space groupP2₁/cP2₁/c
a (Å)25.023214.601
b (Å)5.37058.3617
c (Å)8.128922.350
β (°)98.53798.231
R factor0.0380.104

Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield/Purity
Reaction temperature0–5°CMinimizes hydrolysis
SolventAnhydrous THFEnhances amine reactivity
PurificationHexane/EtOAcPurity >95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2,4-difluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2,4-difluorophenyl)benzamide

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